![molecular formula C26H37N5O3 B12357881 N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. This compound has shown significant promise in preclinical and clinical studies for its ability to inhibit the activity of fibroblast growth factor receptors 1, 2, and 3. These receptors play crucial roles in various biological processes, including tissue repair, hematopoiesis, angiogenesis, and embryonic development .
Vorbereitungsmethoden
The synthesis of AZD4547 involves multiple steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
AZD4547 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AZD4547 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of fibroblast growth factor receptors in various biological processes. In biology, it helps researchers understand the signaling pathways involved in cell growth and differentiation. In medicine, AZD4547 is being investigated for its potential to treat various cancers, including lung, breast, and ovarian cancers. Its ability to inhibit fibroblast growth factor receptor signaling makes it a promising candidate for targeted cancer therapy .
Wirkmechanismus
The mechanism of action of AZD4547 involves the inhibition of fibroblast growth factor receptor tyrosine kinases. By binding to the ATP-binding site of these receptors, AZD4547 prevents their activation and subsequent signaling. This inhibition disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and migration. As a result, AZD4547 can effectively inhibit the growth of fibroblast growth factor receptor-dependent tumors .
Vergleich Mit ähnlichen Verbindungen
AZD4547 is unique in its high selectivity for fibroblast growth factor receptors 1, 2, and 3, compared to other similar compounds. Other fibroblast growth factor receptor inhibitors, such as BGJ398 and PD173074, also target these receptors but may have different selectivity profiles and off-target effects. For example, BGJ398 is known to inhibit fibroblast growth factor receptor 4 in addition to fibroblast growth factor receptors 1, 2, and 3, while PD173074 has broader kinase inhibition activity. The high selectivity of AZD4547 for fibroblast growth factor receptors 1, 2, and 3 makes it a valuable tool for studying fibroblast growth factor receptor signaling and a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C26H37N5O3 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide |
InChI |
InChI=1S/C26H37N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-12,14,17-18,21,25,27,29-30H,5,8,13,15-16H2,1-4H3,(H,28,32)/t17-,18+,21?,25? |
InChI-Schlüssel |
BLCDDAPQBCFNFR-WJARWMRMSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3CC(NN3)CCC4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12357799.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
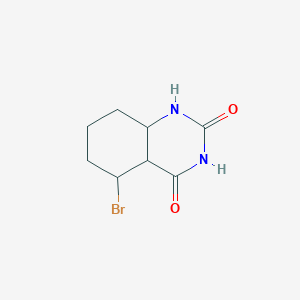
![4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
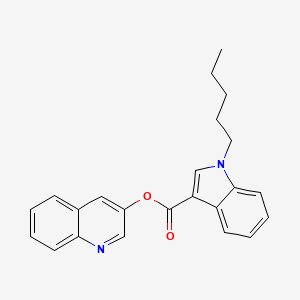
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
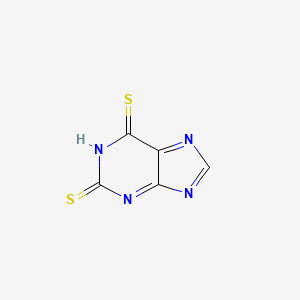
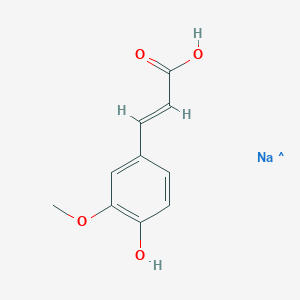
![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
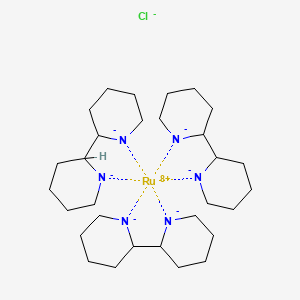
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
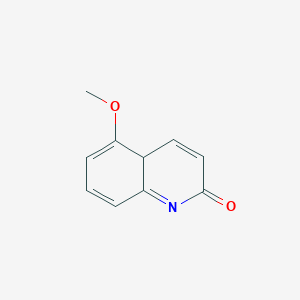
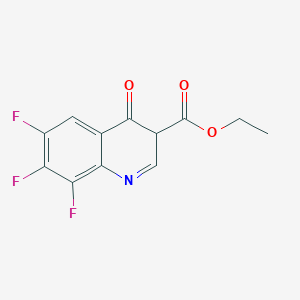
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
